BenchChemオンラインストアへようこそ!

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide

Regiochemistry Molecular recognition Binding pose

This compound is the benzo[b]thiophene-2-carboxamide variant of the 3-(furan-2-yl)pyrazin-2-yl)methylamine scaffold series. It provides the sulfur-containing chemotype essential for STING-pathway screening cascades, where the benzo[b]thiophene core confers a quantifiable lipophilicity advantage (XLogP3 2.7 vs. 2.1 for the benzofuran analog). Procurement is recommended when the research objective requires maintaining the benzo[b]thiophene pharmacophore to probe sulfur-dependent binding interactions within the CDN-binding domain of STING.

Molecular Formula C18H13N3O2S
Molecular Weight 335.38
CAS No. 2034464-24-7
Cat. No. B2674970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide
CAS2034464-24-7
Molecular FormulaC18H13N3O2S
Molecular Weight335.38
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=NC=CN=C3C4=CC=CO4
InChIInChI=1S/C18H13N3O2S/c22-18(16-10-12-4-1-2-6-15(12)24-16)21-11-13-17(20-8-7-19-13)14-5-3-9-23-14/h1-10H,11H2,(H,21,22)
InChIKeyAHZJAQOSORNGII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide (CAS 2034464-24-7): Structural Identity and Computed Physicochemical Baseline


N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide (CAS 2034464-24-7) is a heterocyclic small molecule (C18H13N3O2S, MW 335.4 g/mol) that combines a benzo[b]thiophene-2-carboxamide group with a furan-2-yl-substituted pyrazine core via a methylene linker [1]. Computed physicochemical properties include XLogP3 of 2.7, topological polar surface area (TPSA) of 96.3 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 4 rotatable bonds [1]. The compound belongs to a class of benzo[b]thiophene-2-carboxamide derivatives that have been investigated as stimulator of interferon genes (STING) agonists, though published activity data for this specific compound remain absent from the peer-reviewed literature [2].

Why N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide Cannot Be Generically Substituted by Its Closest Analogs


Although several compounds share the same furan-pyrazine-benzothiophene scaffold, simple substitution fails for two reasons. First, the regiochemistry of the furan attachment (2-yl vs. 3-yl) alters the spatial orientation of the terminal heterocycle, which can profoundly affect target binding geometry even when bulk computed properties such as logP and TPSA remain identical [1]. Second, replacement of the benzo[b]thiophene core with a benzofuran (S→O exchange) produces measurable changes in molecular weight (335.4 → 319.3 g/mol) and lipophilicity (ΔXLogP3 ≈ –0.6 units), which modifies membrane permeability and off-target promiscuity profiles in ways that cannot be predicted without empirical data [2]. These structural features are non-interchangeable in the context of structure-activity relationships.

Quantitative Differentiation Evidence for N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide (CAS 2034464-24-7) vs. Closest Analogs


Furan-2-yl vs. Furan-3-yl Regiochemistry: A Differentiation in Geometry Without Physicochemical Distinction

The target compound bears a furan-2-yl substituent at the 3-position of the pyrazine ring, while its closest commercially available analog (CAS 2034395-57-6) carries a furan-3-yl group at the identical position [1]. Both compounds share identical molecular formula (C18H13N3O2S), molecular weight (335.4 g/mol), XLogP3 (2.7), TPSA (96.3 Ų), hydrogen bond donor/acceptor counts (1/5), and rotatable bond count (4) [2]. The differentiation is therefore spatial: the furan-2-yl isomer orients the oxygen atom distally from the pyrazine, whereas the furan-3-yl isomer places the oxygen in a different geometric relationship. In target binding, such regiochemical differences can produce divergent hydrogen-bonding and pi-stacking interactions, even when global physicochemical properties are invariant.

Regiochemistry Molecular recognition Binding pose

Benzo[b]thiophene vs. Benzofuran Core Exchange: Quantified Physicochemical Shift

Replacement of the benzo[b]thiophene core (target compound) with a benzofuran core (CAS 2034498-74-1) yields a quantifiable physicochemical shift: molecular weight decreases from 335.4 to 319.3 g/mol (ΔMW = –16.1 g/mol) and XLogP3 decreases from 2.7 to 2.1 (ΔXLogP3 = –0.6) [1][2]. This reduction in both mass and lipophilicity reflects the substitution of sulfur (atomic weight 32.07) with oxygen (atomic weight 16.00). In drug discovery contexts, a ΔXLogP3 of 0.6 is sufficient to measurably alter membrane permeability, solubility, and plasma protein binding. The TPSA remains identical at 96.3 Ų for both compounds, indicating that polarity differences are primarily driven by the electrotopological contribution of sulfur vs. oxygen rather than gross polar surface area changes.

Core scaffold Lipophilicity Permeability

Class-Level STING Agonism Potential of Benzo[b]thiophene-2-carboxamide Scaffold

A 2023 study by Zhou et al. (Molecular Diversity) designed and synthesized a series of benzo[b]thiophene-2-carboxamide derivatives and evaluated them for STING-agonistic activity. Two compounds (12d and 12e) exhibited marginal human STING-activating activities, with Western blot confirmation of increased phosphorylation of downstream signaling molecules TBK1 and IRF3 [1]. While the specific compound CAS 2034464-24-7 was not among those tested, it shares the identical benzo[b]thiophene-2-carboxamide pharmacophore that forms the basis of the STING-activating series. The proposed binding mode for active analogs involves two canonical hydrogen bonds, a pi-pi stacking interaction, and a pi-cation interaction within the CDN-binding domain of STING [1]. This class-level evidence establishes a mechanistic rationale for screening the target compound in STING pathway assays, though no quantitative activity data exist for this specific molecule.

STING pathway Immuno-oncology Innate immunity

Drug-Likeness and Lead-Likeness Metrics: Target Compound vs. Benzofuran Analog

Assessed against common drug-likeness filters, the target compound (MW 335.4, XLogP3 2.7, TPSA 96.3 Ų, HBD 1, HBA 5) falls within the rule-of-five compliant space (MW ≤ 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) [1]. Its TPSA of 96.3 Ų lies within the optimal range (60–140 Ų) for balancing oral absorption and target binding [1]. Compared to the benzofuran analog (MW 319.3, XLogP3 2.1), the target compound exhibits a higher heavy atom count (24 vs. 23) and greater molecular complexity, which may contribute to enhanced shape complementarity with hydrophobic binding pockets. The 4 rotatable bonds in both compounds indicate modest conformational flexibility suitable for target engagement without excessive entropic penalty.

Drug-likeness Lead optimization Fragment-based design

Pyrazine-2-ylmethyl Linker: A Differentiating Scaffold Element vs. Alternative Heterocyclic Cores

The 3-(furan-2-yl)pyrazin-2-yl)methylamine substructure of the target compound places it within a broader series of compounds (CAS range 2034463 through 2034533) that share this conserved core with varying carboxamide substituents [1]. Analogs within this series replace the benzo[b]thiophene-2-carboxamide with alternative groups including quinoxaline-2-carboxamide (CAS 2034498-77-4), 1,3-benzothiazole-2-carboxamide (CAS 2034369-95-2), furan-2-carboxamide (CAS 2034369-64-5), and thiophene-3-carboxamide [1]. This modular architecture offers a systematic framework for exploring structure-activity relationships where the furan-pyrazine core is held constant. The pyrazine ring introduces two nitrogen atoms capable of participating in hydrogen bonding and metal coordination, differentiating this scaffold from phenyl, pyridine, or pyrimidine analogs. However, no comparative bioactivity data across this series are publicly available.

Scaffold hopping Heterocyclic chemistry Kinase inhibitor design

Recommended Research and Procurement Application Scenarios for N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide (CAS 2034464-24-7)


STING Pathway Screening and Immuno-Oncology Probe Development

Based on class-level evidence that benzo[b]thiophene-2-carboxamide derivatives activate the STING pathway [1], CAS 2034464-24-7 is a structurally appropriate candidate for inclusion in STING-focused screening cascades. The compound should be tested in human STING cellular reporter assays alongside the published active analogs (e.g., 12d and 12e from Zhou et al. 2023) as positive controls. Procurement is warranted when the research objective requires a benzo[b]thiophene (sulfur-containing) chemotype rather than a benzofuran (oxygen-containing) isostere, as the ΔXLogP3 of +0.6 may influence cellular permeability and intracellular STING engagement [2].

Structure-Activity Relationship (SAR) Studies Leveraging the Furan-2-yl Pyrazine Scaffold Series

The target compound belongs to a modular series of analogs sharing the 3-(furan-2-yl)pyrazin-2-yl)methylamine core with diverse carboxamide substituents [1]. For medicinal chemistry teams conducting systematic SAR around this scaffold, CAS 2034464-24-7 provides the benzo[b]thiophene-2-carboxamide variant. Direct comparison with the quinoxaline-2-carboxamide (CAS 2034498-77-4), benzothiazole-2-carboxamide (CAS 2034369-95-2), and thiophene-3-carboxamide analogs enables attribution of activity differences to the carboxamide substituent while holding the core constant. The furan-2-yl (vs. furan-3-yl) regiochemistry should be explicitly noted as a potential driver of differential target engagement despite identical bulk properties [2].

Physicochemical Comparator for Benzo[b]thiophene vs. Benzofuran Isosteric Replacement Studies

For teams investigating the impact of sulfur-to-oxygen isosteric replacement on compound properties, CAS 2034464-24-7 (benzo[b]thiophene, XLogP3 2.7) and its benzofuran analog CAS 2034498-74-1 (XLogP3 2.1) form a matched molecular pair with a quantified ΔXLogP3 of –0.6 and ΔMW of –16.1 [1][2]. This pair can be used to experimentally measure the effect of this single-atom exchange on solubility, permeability (PAMPA or Caco-2), microsomal stability, and plasma protein binding, providing valuable benchmark data for the broader benzo[b]thiophene/benzofuran isostere question.

Computational Chemistry and Molecular Docking Studies Targeting STING or Related Immune Pathways

The published binding mode of benzo[b]thiophene-2-carboxamide derivatives within the CDN-binding domain of STING—involving canonical hydrogen bonds, pi-pi stacking, and pi-cation interactions [1]—provides a structural hypothesis for docking studies. CAS 2034464-24-7 can be docked into the STING crystal structure (or homology model) to predict whether the furan-2-yl (vs. furan-3-yl) regiochemistry and the benzo[b]thiophene (vs. benzofuran) core influence the predicted binding pose. Such computational studies can guide prioritization prior to experimental testing, given the absence of published bioassay data for this compound.

Quote Request

Request a Quote for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.